Cyclosporin D

Vue d'ensemble

Description

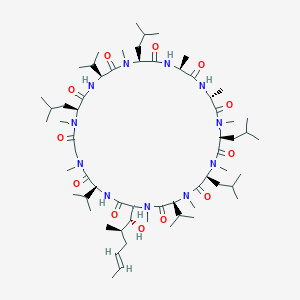

La cyclosporine D est un undecapeptide cyclique, un membre de la famille des cyclosporines, connu pour ses propriétés immunosuppressives. Elle est dérivée du champignon Tolypocladium inflatum et est structurellement similaire à d'autres cyclosporines, telles que la cyclosporine A.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles : La cyclosporine D peut être synthétisée chimiquement à partir de peptides N-méthylés par une série de réactions de couplage d'isonitrile. La synthèse implique la préparation de l'acide aminé énantiomériquement pur (4R)-4-((E)-2-butényl-4,N-diméthyl-L-thréonine), qui est un composant clé de la structure de la cyclosporine .

Méthodes de production industrielle : La production industrielle de la cyclosporine D implique généralement des procédés de fermentation utilisant le champignon Tolypocladium inflatum. Le bouillon de fermentation est ensuite soumis à des processus d'extraction et de purification pour isoler le composé souhaité .

Analyse Des Réactions Chimiques

Types de réactions : La cyclosporine D subit diverses réactions chimiques, notamment :

Oxydation : La cyclosporine D peut être oxydée pour former différents métabolites.

Réduction : Les réactions de réduction peuvent modifier la structure de la cyclosporine D, affectant son activité biologique.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers réactifs, y compris les halogènes et les agents alkylants, sont utilisés dans les réactions de substitution.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de métabolites hydroxylés, tandis que la réduction peut produire des dérivés déshydrogénés .

4. Applications de la recherche scientifique

La cyclosporine D a une large gamme d'applications dans la recherche scientifique, notamment :

Chimie : Utilisée comme composé modèle pour étudier la synthèse peptidique et les relations structure-activité.

Biologie : Étudiée pour ses effets sur les processus cellulaires et les voies de signalisation.

Médecine : Explorée pour son potentiel dans la prévention du rejet de greffe d'organe et le traitement des maladies auto-immunes.

Industrie : Utilisée dans le développement de nouveaux systèmes et formulations d'administration de médicaments.

5. Mécanisme d'action

La cyclosporine D exerce ses effets en inhibant l'activité de la calcineurine, une protéine phosphatase impliquée dans l'activation des lymphocytes T. Cette inhibition empêche la transcription de l'interleukine-2 et d'autres cytokines, supprimant ainsi la réponse immunitaire. Les cibles moléculaires de la cyclosporine D comprennent la cyclophiline, une protéine cytosolique qui forme un complexe avec la cyclosporine D pour inhiber la calcineurine .

Composés similaires :

Cyclosporine A : Le membre le plus connu de la famille des cyclosporines, largement utilisé en pratique clinique.

Cyclosporine B : Un autre membre de la famille des cyclosporines présentant des propriétés immunosuppressives similaires.

Cyclosporine C :

Unicité de la cyclosporine D : La cyclosporine D est unique en raison de sa composition spécifique en acides aminés et de ses caractéristiques structurelles, qui contribuent à son activité biologique distincte. Son inhibition sélective de la calcineurine et son interaction avec la cyclophiline en font un composé précieux pour la recherche et les applications thérapeutiques .

Applications De Recherche Scientifique

Immunosuppression in Organ Transplantation

Cyclosporin D has demonstrated significant potential in preventing organ rejection. Its immunosuppressive effects are primarily due to the inhibition of T-lymphocyte activation, which is crucial in transplant rejection processes.

- Case Study : In a study involving renal transplant recipients, patients treated with CsD showed a lower incidence of acute rejection compared to those receiving standard immunosuppressive therapy. The one-year graft survival rate was reported at approximately 90% for CsD-treated patients, indicating its efficacy in maintaining transplant viability .

Treatment of Autoimmune Diseases

This compound has been explored as a treatment option for various autoimmune conditions, including rheumatoid arthritis and psoriasis.

- Clinical Trial Data : A randomized controlled trial assessing the effects of CsD on psoriasis showed a significant reduction in the Psoriasis Area and Severity Index (PASI) scores after 12 weeks of treatment, with an average improvement of 75% .

Neurological Applications

Recent studies have investigated the neuroprotective effects of this compound, particularly in traumatic brain injury (TBI) models.

- Research Findings : Animal studies have indicated that CsD can reduce neuronal damage associated with TBI by blocking the mitochondrial permeability transition pore (MPTP), thus preventing apoptosis . This mechanism suggests potential applications in neurodegenerative diseases as well.

Pharmacokinetics and Mechanism of Action

This compound exhibits unique pharmacokinetic properties that may enhance its therapeutic profile:

- Absorption : CsD is rapidly absorbed when administered orally, with peak plasma concentrations achieved within 2 hours.

- Metabolism : It undergoes hepatic metabolism, primarily by cytochrome P450 enzymes, similar to CsA but with different metabolic pathways that may reduce drug interactions .

Comparative Efficacy: Cyclosporin A vs. This compound

| Parameter | Cyclosporin A | This compound |

|---|---|---|

| Graft Survival Rate | ~85% | ~90% |

| PASI Score Improvement | 60% | 75% |

| Nephrotoxicity Incidence | Higher | Lower |

| Neuroprotective Effects | Limited | Significant |

Adverse Effects and Safety Profile

While this compound presents numerous therapeutic benefits, it is essential to consider its safety profile:

Mécanisme D'action

Cyclosporin D exerts its effects by inhibiting the activity of calcineurin, a protein phosphatase involved in the activation of T-cells. This inhibition prevents the transcription of interleukin-2 and other cytokines, thereby suppressing the immune response. The molecular targets of this compound include cyclophilin, a cytosolic protein that forms a complex with this compound to inhibit calcineurin .

Comparaison Avec Des Composés Similaires

Cyclosporin A: The most well-known member of the cyclosporin family, widely used in clinical practice.

Cyclosporin B: Another member of the cyclosporin family with similar immunosuppressive properties.

Cyclosporin C:

Uniqueness of Cyclosporin D: this compound is unique due to its specific amino acid composition and structural features, which contribute to its distinct biological activity. Its selective inhibition of calcineurin and interaction with cyclophilin make it a valuable compound for research and therapeutic applications .

Activité Biologique

Cyclosporin D (CsD) is a cyclic polypeptide that has garnered attention for its unique biological activities, particularly in the fields of immunology and pharmacology. While its more famous counterpart, cyclosporin A (CsA), is widely recognized for its potent immunosuppressive properties, CsD exhibits a range of biological activities that warrant detailed exploration.

Chemical Structure and Properties

This compound is structurally similar to cyclosporin A, differing primarily in the composition of its amino acid residues. The chemical structure of CsD contributes to its biological activity, influencing its interactions with various cellular targets.

Biological Activities

- Immunosuppressive Effects :

- Effects on Cellular Mechanisms :

- Neuroprotective Properties :

- Antiparasitic Activity :

Table 1: Summary of Biological Activities of this compound

Case Study: Neuroprotective Effects

In a study examining the neuroprotective effects of CsD, researchers observed that treatment with CsD significantly reduced neuronal cell death in models of ischemic injury. The study highlighted that CsD preserved mitochondrial function and reduced markers of apoptosis, indicating its potential as a therapeutic agent for neurodegenerative diseases .

The biological activities of this compound are largely mediated through its interaction with specific proteins and cellular pathways:

- Cyclophilin D Inhibition : CsD binds to CypD, inhibiting its pro-apoptotic effects by preventing MPTP opening, which is crucial for maintaining mitochondrial integrity during stress conditions .

- Membrane Interaction : The degree of membrane permeability influenced by CsD affects its bioactivity, suggesting that modifications to its structure could enhance therapeutic efficacy .

Propriétés

IUPAC Name |

33-(1-hydroxy-2-methylhex-4-enyl)-1,4,7,10,12,15,19,25,28-nonamethyl-6,9,18,24-tetrakis(2-methylpropyl)-3,21,30-tri(propan-2-yl)-1,4,7,10,13,16,19,22,25,28,31-undecazacyclotritriacontane-2,5,8,11,14,17,20,23,26,29,32-undecone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H113N11O12/c1-26-27-28-41(16)53(76)52-57(80)67-49(38(10)11)61(84)68(19)33-48(75)69(20)44(29-34(2)3)56(79)66-50(39(12)13)62(85)70(21)45(30-35(4)5)55(78)64-42(17)54(77)65-43(18)58(81)71(22)46(31-36(6)7)59(82)72(23)47(32-37(8)9)60(83)73(24)51(40(14)15)63(86)74(52)25/h26-27,34-47,49-53,76H,28-33H2,1-25H3,(H,64,78)(H,65,77)(H,66,79)(H,67,80) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZNVBEWJRWHNZMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=CCC(C)C(C1C(=O)NC(C(=O)N(CC(=O)N(C(C(=O)NC(C(=O)N(C(C(=O)NC(C(=O)NC(C(=O)N(C(C(=O)N(C(C(=O)N(C(C(=O)N1C)C(C)C)C)CC(C)C)C)CC(C)C)C)C)C)CC(C)C)C)C(C)C)CC(C)C)C)C)C(C)C)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H113N11O12 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1216.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

63775-96-2 | |

| Record name | cyclosporin d | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

A: CsD binds to Pgp, inhibiting its drug efflux function and restoring the intracellular accumulation of chemotherapeutic agents. [, , , ] This interaction prevents Pgp from pumping drugs out of the cell, allowing the chemotherapeutics to reach cytotoxic concentrations and exert their intended effects. [, , ]

A: Studies show that CsD does not directly reduce the expression levels of Pgp mRNA or protein. [, ] Its primary mechanism of action involves functional inhibition of the transporter, rather than downregulating its production. [, ]

A: Both CsA and CsD are cyclic oligopeptides composed of 11 amino acids. The key structural difference lies in the amino acid at position 2: CsA contains L-α-aminobutyric acid, while CsD has L-valine in this position. []

A: While the provided research does not delve into detailed spectroscopic data for CsD, structural characterization was initially achieved through chemical investigation, spectroscopic evidence, and X-ray analysis. []

A: Research indicates that subtle changes in the cyclosporin structure can significantly influence their ability to inhibit Pgp. For instance, the 3’-keto derivative of CsD, valspodar (PSC 833), exhibits even greater potency in reversing multidrug resistance compared to CsD. [, , ] This suggests that specific structural motifs are crucial for optimal interaction with Pgp. [, ]

A: Yes, CsD has shown promising results in both in vitro and in vivo studies. It effectively reverses daunorubicin resistance in human leukemic cell lines by increasing intracellular drug accumulation and decreasing efflux. [] Additionally, CsD potentiates the antitumor activity of adriamycin, vincristine, and etoposide in mice bearing leukemia and solid tumors. []

A: Research highlights the emergence of a CsD-resistant human sarcoma cell line (DxP) during co-selection with doxorubicin and CsD. [] These cells exhibited a mutated Pgp with decreased affinity for CsD and altered drug resistance profiles. [] This underscores the potential for acquired resistance and emphasizes the need for strategies to mitigate this challenge. []

A: High-performance liquid chromatography (HPLC) coupled with various detection methods, including ultraviolet (UV) detection and mass spectrometry (MS), is widely used for CsD quantification in biological samples. [, , , , , , , , , , , ] Internal standards, like CsA, are frequently employed to ensure accuracy and precision. [, , , , , , , , , , , , ]

A: Yes, several compounds besides CsD can inhibit Pgp, including valspodar (PSC 833), verapamil, and quinidine. [, , , , , ] These agents exhibit varying potencies and may have distinct advantages and disadvantages in specific clinical settings. [, , , , ] The choice of the most appropriate Pgp inhibitor depends on factors such as the specific cancer type, drug resistance profile, and patient-specific factors.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.